N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
“N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride”, also known as EDAC, EDC, or EDC hydrochloride, is a water-soluble reagent widely used in chemical and biochemical research, particularly for its proficiency in mediating amide bond formation . It’s a versatile chemical compound with immense potential in scientific research.
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of related compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
EDAC is generally utilized as a carboxyl activating agent for amide bonding with primary amines. In addition, it will react with phosphate groups .
Physical and Chemical Properties Analysis
EDAC is a powder with a melting point of 110-115 °C (lit.). It is soluble in water: 0.5 M, clear to very slightly hazy, colorless to very faintly yellow .
Scientific Research Applications
Corrosion Inhibition in Steel : Benzothiazole derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors show high efficiency and stability, offering protection against steel corrosion through adsorption on the steel surface (Hu et al., 2016).
Synthesis of Heterocyclic Compounds : Research has been conducted on synthesizing and studying the activities of various benzothiazole-based compounds. These include efficient microwave-mediated syntheses of benzothiazole- and benzimidazole-based heterocycles, which serve as building blocks for novel compounds (Darweesh et al., 2016).
Antimicrobial Activity : Some benzothiazole derivatives have been synthesized and evaluated for antimicrobial activity. They have shown moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).
Synthesis of Novel Compounds for Medicinal Chemistry : The compound is structurally similar to various benzothiazole derivatives that have been synthesized and tested for medicinal purposes. For instance, compounds derived from benzothiazole have been explored for their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Pharmacokinetics in Cancer Research : Research involving benzothiazole analogs, similar to the compound , has been conducted to understand their pharmacokinetics and antitumor activity. This includes studies on how the structural differences in these compounds affect their behavior in biological systems (Lukka et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-15-7-9-17(3)18(13-15)21(26)25(12-6-11-24(4)5)22-23-19-10-8-16(2)14-20(19)27-22;/h7-10,13-14H,6,11-12H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXSSZWWJWNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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